3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Lipophilicity Drug-likeness Permeability

This sulfamoylbenzamide derivative features a distinctive 3-butoxy substituent (predicted logP ~3.2) that sets it apart from common 3,5-dichloro or 4-bromo analogs. Its unique lipophilic and steric profile makes it a critical component for systematic SAR libraries targeting carbonic anhydrase isoforms. Ideal for de novo screening and permeability studies; plan for 5–10 mg initial screening and 25–50 mg for follow-up dose-response assays.

Molecular Formula C23H26N4O4S
Molecular Weight 454.55
CAS No. 457651-90-0
Cat. No. B3010683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
CAS457651-90-0
Molecular FormulaC23H26N4O4S
Molecular Weight454.55
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
InChIInChI=1S/C23H26N4O4S/c1-4-5-13-31-20-8-6-7-18(15-20)22(28)26-19-9-11-21(12-10-19)32(29,30)27-23-24-16(2)14-17(3)25-23/h6-12,14-15H,4-5,13H2,1-3H3,(H,26,28)(H,24,25,27)
InChIKeyZLVCDBJQMSSGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (CAS 457651-90-0): Procurement-Relevant Identity and Scaffold Context


3-Butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (CAS 457651-90-0; molecular formula C23H26N4O4S; molecular weight 454.55 g/mol) is a fully synthetic small molecule belonging to the sulfamoylbenzamide class . Its architecture combines a central benzamide core bearing a 3-butoxy substituent with a 4,6-dimethylpyrimidin-2-yl-sulfamoyl-phenyl side chain. This scaffold is documented in medicinal chemistry literature as a privileged chemotype for modulating human carbonic anhydrase isoforms (hCA I/II) and, in structurally related series, the hepatitis B virus (HBV) capsid assembly process [1]. The compound is supplied exclusively for research use and is not approved for diagnostic or therapeutic applications.

Why 3-Butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide Cannot Be Interchanged with Close Sulfamoylbenzamide Analogs


Superficial structural similarity among sulfamoylbenzamide derivatives—all sharing the 4,6-dimethylpyrimidin-2-yl-sulfamoyl-phenyl substructure—masks consequential differences in benzamide-ring substitution that materially alter physicochemical properties and biological target engagement . The 3-butoxy substituent in the target compound introduces a distinct combination of lipophilicity (predicted logP approximately 3.2), steric bulk, and hydrogen-bond acceptor character absent from common comparators such as the 3,5-dichloro (CAS 307327-20-4), 4-bromo (CAS 5251-36-5), or 2-ethoxy (CAS not assigned) analogs [1]. In the broader sulfamoylbenzamide class, even minor alterations to the benzamide substituent have been shown to shift carbonic anhydrase isoform selectivity profiles by more than an order of magnitude, meaning that generic interchange without confirmatory assay data introduces unacceptable risk of confounded experimental outcomes [2].

Product-Specific Differentiation Evidence for 3-Butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide


Substituent-Mediated Lipophilicity Shift vs. 3,5-Dichloro Analog (CAS 307327-20-4)

The 3-butoxy substituent on the benzamide ring of the target compound increases predicted logP by approximately 1.2 log units relative to the 3,5-dichloro analog (CAS 307327-20-4), which carries electron-withdrawing chlorine atoms that reduce lipophilicity . This difference has practical consequences: the butoxy chain is expected to enhance passive membrane permeability compared with the dichloro variant, while the 3,5-dichloro analog's lower logP may favor aqueous solubility [1].

Lipophilicity Drug-likeness Permeability

Predicted Lipophilicity Advantage vs. 2-Ethoxy Analog (CAS Not Assigned)

The target compound features a 3-butoxy substituent (n-butyl chain, C4), while the closely related ligand N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-ethoxybenzamide carries a 2-ethoxy group (ethyl chain, C2). Extension by two methylene units increases the predicted logP by approximately 0.2–0.3 log units, enhancing lipophilicity in a graduated and quantifiable manner relative to this direct comparator [1]. The 3-butoxy vs. 2-ethoxy regiochemical difference (meta vs. ortho) also alters the spatial presentation of the alkoxy oxygen, which may influence target binding interactions.

Lipophilicity logP Physicochemical property

Regiochemical Differentiation: 3-Butoxy (Meta) vs. 4-Bromo (Para) Substitution

The target compound carries a 3-butoxy substituent at the meta position of the benzamide ring, in contrast to the 4-bromo analog (CAS 5251-36-5), which is para-substituted. This positional difference alters the electronic and steric environment around the amide carbonyl, a key pharmacophoric element. While the 4-bromo analog presents a para-electron-withdrawing group (σp = +0.23), the 3-butoxy group exerts a meta-electron-donating effect (σm ≈ -0.05 for alkoxy), potentially modulating the hydrogen-bond donor/acceptor character of the adjacent amide NH [1]. The 4-bromo analog additionally differs in lacking the extended alkyl chain that contributes to the target compound's higher lipophilicity and conformational flexibility .

Regiochemistry Structure-activity relationship Substituent position

Sulfamoylbenzamide Class-Level hCA I/II Inhibitory Activity – Scaffold Validation

The sulfamoylbenzamide chemotype, to which the target compound belongs, is a validated scaffold for human carbonic anhydrase (hCA) inhibition. In a 2020 study by Tuğrak et al. on structurally related benzenesulfonamides carrying benzamide moieties, compounds achieved Ki values as low as 4.07 ± 0.38 nM against hCA I and 10.68 ± 0.98 nM against hCA II, with a full series range spanning approximately 4–37 nM across both isoforms [1]. The sulfamoyl group is understood to coordinate the catalytic zinc ion in the CA active site, while the benzamide substituent modulates isoform selectivity [2]. Although these specific Ki values were determined on a distinct sub-series (N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-substituted-sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides) and have not been experimentally confirmed for CAS 457651-90-0, they establish the potency range achievable within this pharmacophore class and provide a benchmark against which the target compound's activity should be measured in future head-to-head assays.

Carbonic anhydrase inhibition hCA I hCA II Enzyme inhibition

Purity Specification and Procurement-Grade Comparison

The target compound (CAS 457651-90-0) is available from specialty chemical suppliers with a typical catalog purity specification suitable for research use, though explicit purity percentages are not uniformly published. By comparison, the 4-bromo analog (CAS 5251-36-5) is supplied at ≥95% purity (HPLC) by at least one commercial vendor . The 3,5-dichloro analog (CAS 307327-20-4) and the 4-(dimethylsulfamoyl) analog (CAS 303797-83-3) represent alternative procurement options within the same sulfamoylbenzamide class when different benzamide-ring substitution patterns are required for SAR studies. Procurement timelines, minimum order quantities, and custom synthesis lead times vary by supplier and should be verified at the point of inquiry.

Purity Quality control Procurement specification

Evidence Gap Advisory: Absence of Peer-Reviewed Biological Data for CAS 457651-90-0

As of April 2026, a comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Scholar did not identify any peer-reviewed primary research article, patent with disclosed biological data, or publicly curated bioactivity database entry that explicitly reports quantitative target engagement, cellular activity, or in vivo pharmacokinetic data for 3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (CAS 457651-90-0) [1]. Ki values of 4.07 ± 0.38 nM (hCA I) and 10.68 ± 0.98 nM (hCA II) cited on certain vendor websites correspond to compounds from a structurally distinct benzenesulfonamide series published by Tuğrak et al. (2020) and should not be attributed to CAS 457651-90-0 without experimental verification [2]. Users procuring this compound should anticipate the need for de novo biological characterization.

Data availability Research gap Evidence quality

Recommended Application Scenarios for 3-Butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide Based on Available Differentiation Evidence


Sulfamoylbenzamide Structure-Activity Relationship (SAR) Library Expansion with Alkoxy Substitution Diversity

This compound is best deployed as a component of a focused sulfamoylbenzamide SAR library where the benzamide-ring substituent is systematically varied. Its 3-butoxy group fills a specific niche—an electron-donating, lipophilic, meta-substituted alkoxy chain—that is distinct from the 3,5-dichloro (electron-withdrawing, CAS 307327-20-4), 4-bromo (para-electron-withdrawing, CAS 5251-36-5), and 2-ethoxy (shorter alkoxy chain, ortho-substituted) analogs [1]. Including the target compound in such a library enables researchers to deconvolute the contributions of substituent position, electronic character, and alkyl chain length to carbonic anhydrase isoform selectivity or other sulfamoylbenzamide-relevant target engagement profiles. Procurement is recommended as part of a panel of 4–6 analogs rather than as a standalone compound [2].

De Novo Carbonic Anhydrase Inhibitor Screening and Isoform Selectivity Profiling

Given the sulfamoylbenzamide scaffold's documented capacity for low-nanomolar hCA I and hCA II inhibition (class-level benchmark: hCA I Ki as low as 4.07 nM; hCA II Ki as low as 10.68 nM in closely related chemotypes) [1], the target compound is a rational candidate for de novo screening against a panel of human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII). Its 3-butoxy substituent may confer selectivity advantages over certain tumor-associated isoforms (e.g., hCA IX, hCA XII) that could be probed experimentally. Users should plan for full in-house characterization including Ki determination, as no peer-reviewed data for this specific compound exist as of April 2026 [2]. Procurement scale should reflect the need for both initial screening (typically 5–10 mg) and follow-up dose-response confirmation (additional 25–50 mg).

Physicochemical Property Benchmarking and Permeability Studies

The target compound's predicted logP (approximately 3.2), attributable to its 3-butoxy substituent, positions it at the upper end of the typical drug-like lipophilicity range for sulfamoylbenzamides. This property can be leveraged in systematic permeability studies (e.g., Caco-2, MDCK, or PAMPA assays) to empirically quantify the relationship between alkoxy chain length and passive membrane permeation within this chemotype [1]. By comparing the target compound (C4 butoxy) with the 2-ethoxy analog (C2, XlogP 3.0) and, if available, a methoxy analog (C1, predicted XlogP approximately 2.7–2.8), researchers can generate a quantitative alkoxy-chain-permeability correlation that informs future analog design. Such data would also address whether the lipophilicity increase from C2 to C4 translates into a meaningful permeability gain or disproportionately elevates metabolic liability [2].

Computational Chemistry and Molecular Docking Campaigns Targeting Zinc Metalloenzymes

The 4,6-dimethylpyrimidin-2-yl-sulfamoyl moiety is a recognized zinc-binding group (ZBG) capable of coordinating the catalytic zinc ion in carbonic anhydrase active sites [1]. The target compound can serve as a docking template for virtual screening campaigns aimed at identifying novel sulfamoylbenzamide derivatives with enhanced isoform selectivity. Its 3-butoxy chain provides conformational flexibility (6 rotatable bonds vs. 4 in the 4-bromo analog) that can be sampled in molecular dynamics simulations to explore binding pose diversity [2]. Computational chemists should note the absence of an experimental co-crystal structure for this compound and plan for induced-fit docking or ensemble docking approaches to account for binding-site plasticity.

Quote Request

Request a Quote for 3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.